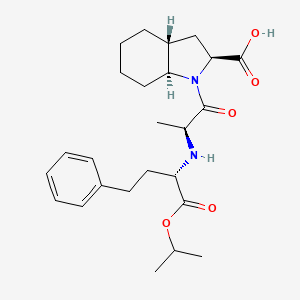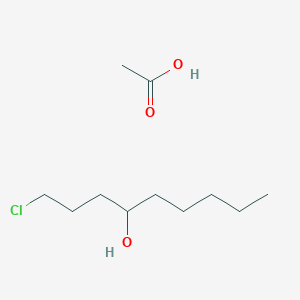
5-Carboxyl-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxyl-2’-deoxycytidine is a derivative of 2’-deoxycytidine, a nucleoside that is part of DNA. This compound is formed through the oxidation of 5-methyl-2’-deoxycytidine by ten-eleven translocation (TET) enzymes. It plays a significant role in the active DNA demethylation pathway, which is crucial for epigenetic regulation in mammals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyl-2’-deoxycytidine can be achieved through a P(V)-N activation strategy. This method involves the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates. The process starts with 2’-deoxythymidine and involves several steps, including the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the gram-scale synthesis of 5-Carboxyl-2’-deoxycytidine and its derivatives has been optimized. This involves the use of efficient synthetic strategies to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxyl-2’-deoxycytidine undergoes several types of chemical reactions, including oxidation and decarboxylation. The oxidation process is mediated by TET enzymes, which convert 5-methyl-2’-deoxycytidine to 5-hydroxymethyl-, 5-formyl-, and finally 5-carboxyl-2’-deoxycytidine .
Common Reagents and Conditions
Common reagents used in these reactions include TET enzymes and specific chemical derivatization agents. The conditions often involve controlled environments to ensure the precise conversion of the starting materials to the desired products .
Major Products Formed
The major products formed from these reactions include 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine. These products play crucial roles in the DNA demethylation pathway and epigenetic regulation .
Applications De Recherche Scientifique
5-Carboxyl-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used in studies related to DNA methylation and demethylation processes.
Biology: It plays a role in understanding epigenetic regulation and gene expression.
Medicine: It is investigated for its potential as a biomarker for certain diseases, including cancer.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-Carboxyl-2’-deoxycytidine involves its role in the active DNA demethylation pathway. TET enzymes oxidize 5-methyl-2’-deoxycytidine to 5-carboxyl-2’-deoxycytidine, which is then decarboxylated to form unmodified cytosine. This process is crucial for maintaining the epigenetic landscape and regulating gene expression .
Comparaison Avec Des Composés Similaires
5-Carboxyl-2’-deoxycytidine is similar to other oxidized derivatives of 2’-deoxycytidine, such as 5-hydroxymethyl-2’-deoxycytidine and 5-formyl-2’-deoxycytidine. it is unique in its role in the final step of the DNA demethylation pathway. Other similar compounds include 5-methyl-2’-deoxycytidine and 2’-deoxycytidine .
Propriétés
Formule moléculaire |
C9H11N3O5 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1 |
Clé InChI |
IXVVOPMSSSJGMB-JHYUDYDFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(=O)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)


![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)

![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)






